![molecular formula C5H10NO5P B12608907 [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid CAS No. 883905-51-9](/img/structure/B12608907.png)
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a five-membered oxazolidinone ring with a phosphonic acid group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 1,2-amino alcohols with phosphonic acid derivatives. One common method includes the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions and often result in good to excellent yields of the target product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonic acid group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazolidinone compounds.
科学的研究の応用
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid has several scientific research applications:
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Pyrrolidine derivatives: Compounds with a five-membered ring structure similar to oxazolidinones, used in various medicinal applications.
Uniqueness
[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to its phosphonic acid group, which imparts distinct chemical properties and potential applications. This differentiates it from other oxazolidinone derivatives and similar compounds.
特性
CAS番号 |
883905-51-9 |
|---|---|
分子式 |
C5H10NO5P |
分子量 |
195.11 g/mol |
IUPAC名 |
(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C5H10NO5P/c1-4-2-6(5(7)11-4)3-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChIキー |
AIHLRSIYMZMPDB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)O1)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
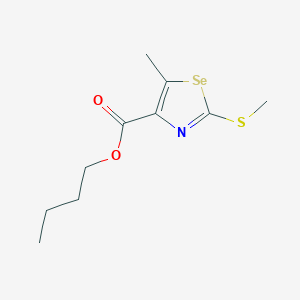
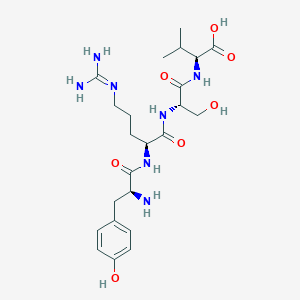
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
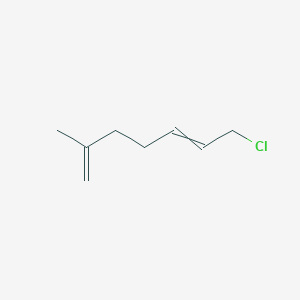
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
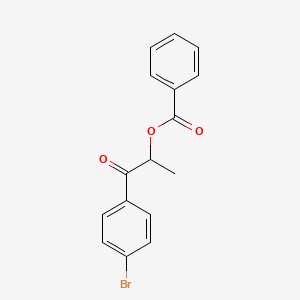
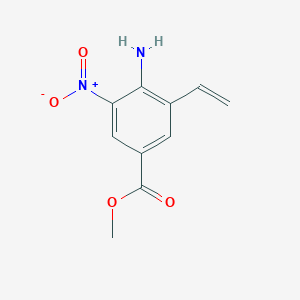
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
